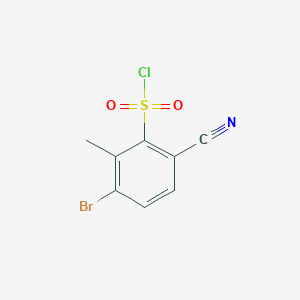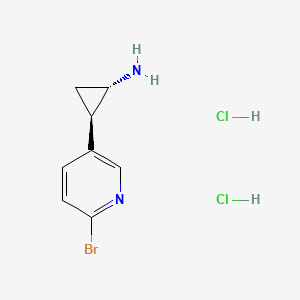
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride
Overview
Description
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride (BCMC) is a synthetically produced organic compound with a wide range of applications in scientific research. It is a halogenated anhydride that is used to synthesize a variety of compounds and materials. BCMC is used in a variety of laboratory experiments, including biochemical and physiological studies, as well as in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is a halogenated anhydride that acts as a catalyst in the synthesis of polymers and other materials. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. The mechanism of action of this compound is not fully understood, but it is believed to involve the formation of a covalent bond between the two reactants.
Biochemical and Physiological Effects
This compound is used in a variety of biochemical and physiological studies. It is used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the body. It is also used to study the effects of various compounds on the environment.
Advantages and Limitations for Lab Experiments
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is a highly versatile compound that is used in a variety of laboratory experiments. It has a wide range of applications in scientific research, including biochemical and physiological studies. It is also used in the synthesis of polymers and other materials. The main advantage of this compound is its high reactivity, which allows for the synthesis of a wide range of compounds and materials. However, this compound is also highly toxic and should be handled with extreme caution.
Future Directions
The future of 3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is promising, as its wide range of applications in scientific research and laboratory experiments continues to expand. Future research may focus on the development of new synthesis methods and the use of this compound in new applications, such as the synthesis of pharmaceuticals and other compounds. Additionally, future research may focus on the development of safer methods for handling this compound and its potential applications in the medical field. Finally, future research may focus on the development of new methods for using this compound in the synthesis of polymers and other materials.
Scientific Research Applications
3-Bromo-6-cyano-2-methylbenzenesulfonyl chloride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a catalyst in the production of polymers. It is also used in the preparation of polymers and other materials, as well as in the synthesis of pharmaceuticals. In addition, this compound is used in biochemical and physiological studies, as well as in the synthesis of polymers and other materials.
Properties
IUPAC Name |
3-bromo-6-cyano-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO2S/c1-5-7(9)3-2-6(4-11)8(5)14(10,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUPLQSQUMWXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1S(=O)(=O)Cl)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4s,6s)-4,6-diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B1413701.png)

![2-Methyl-7-nitroimidazo[1,2-a]pyridine](/img/structure/B1413704.png)



![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![N-(4-Chloro-3-nitrophenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]urea](/img/structure/B1413719.png)
![Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1413720.png)
![methyl 1-[4-(acetylamino)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1413721.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)

